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molecular formula C8H10N2O B012653 N-(3-methylpyridin-4-yl)acetamide CAS No. 104915-66-4

N-(3-methylpyridin-4-yl)acetamide

Cat. No. B012653
M. Wt: 150.18 g/mol
InChI Key: DHUDCBCQKIWLSB-UHFFFAOYSA-N
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Patent
US07429609B2

Procedure details

To 17.5 g of 2,2-dimethyl-N-(3-methylpyridin-4-yl)propionamide, 70 mL of 5N hydrochloric acid aqueous solution was added and stirred at 90° C. for a day. Under ice cooling, the solution was neutralized with 5N sodium hydroxide aqueous solution, and the solvent was evaporated. The crystals were washed with a mixed solution of dichloromethane:methanol=10:1, and the solvent of filtrate was evaporated. To a solution of the resultant crude product in 100 mL of pyridine, 17.2 mL of acetic anhydride was added at room temperature and stirred at this temperature for 6 hours. The solvent was evaporated, and the residue was purified and separated by NH silica gel column chromatography (ethyl acetate:n-hexane=1:1), to afford 12.1 g of the title compound as colorless crystals.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2](C)(C)[C:3]([NH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[CH3:12])=[O:4].[OH-].[Na+]>Cl>[CH3:12][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:6]=1[NH:5][C:3](=[O:4])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
CC(C(=O)NC1=C(C=NC=C1)C)(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for a day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
The crystals were washed with a mixed solution of dichloromethane
CUSTOM
Type
CUSTOM
Details
methanol=10:1, and the solvent of filtrate was evaporated
ADDITION
Type
ADDITION
Details
To a solution of the resultant crude product in 100 mL of pyridine, 17.2 mL of acetic anhydride was added at room temperature
STIRRING
Type
STIRRING
Details
stirred at this temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified
CUSTOM
Type
CUSTOM
Details
separated by NH silica gel column chromatography (ethyl acetate:n-hexane=1:1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=CC1NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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